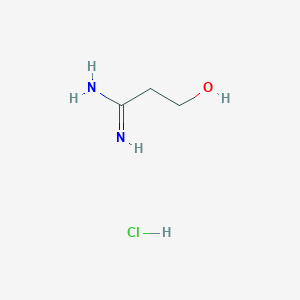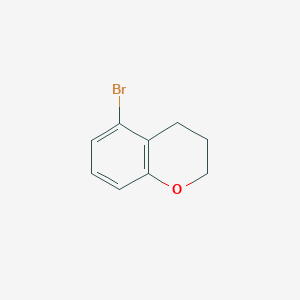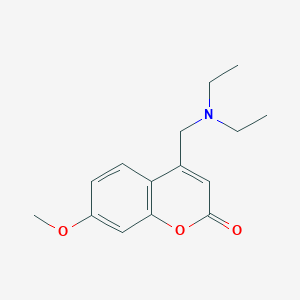
4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activities Innovative derivatives, such as thiazole substituted coumarins, have been synthesized and demonstrated considerable antibacterial and antifungal activities, indicating their potential in microbial infection treatment (Parameshwarappa et al., 2009).
Sensing and Probing Applications
Chromium Detection in Living Cells A derivative, namely 3-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one, has been applied as a highly sensitive probe for Cr3+ detection, demonstrating potential in living cell imaging due to its ability to shift fluorescence from green to colorless upon interaction with Cr3+ ions (Mani et al., 2018).
Cu-Selective Fluorescent Sensing Coumarin-pyrene conjugates have been developed as selective fluorescent probes for Cu2+ ions, indicating their applicability in biological sample analysis. The fluorescence quenching response of these probes upon interaction with Cu2+ ions demonstrates their potential in biological and environmental monitoring (Wani et al., 2016).
Therapeutic Potential and Biological Interactions
Alzheimer's Disease Treatment Certain coumarin-based derivatives have been identified as potential treatments for Alzheimer's disease, especially those derivatives that inhibit acetylcholinesterase and butyrylcholinesterase. These compounds show non-neurotoxic behavior and have the potential to modify the course of the disease (Montanari et al., 2016).
Fluorescence and Photophysical Properties Derivatives such as 3-(4-(Arylethynyl)phenyl)-7-(diethylamino)-2H-chromen-2-ones exhibit high fluorescence quantum yields and strong fluorescence even in solid states, making them suitable for applications in material sciences and as fluorescent materials (Shimasaki et al., 2021).
Bisulfite Detection in Living Cells A ratiometric fluorescent probe has been developed for the selective detection of bisulfite in living cells. This probe demonstrates a quick and accurate response, highlighting its potential for intracellular studies and environmental monitoring (Chen et al., 2017).
Eigenschaften
IUPAC Name |
4-(diethylaminomethyl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-16(5-2)10-11-8-15(17)19-14-9-12(18-3)6-7-13(11)14/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVXJDKDOUEPBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=O)OC2=C1C=CC(=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
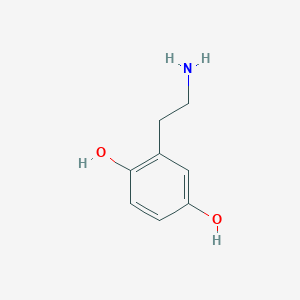

![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)
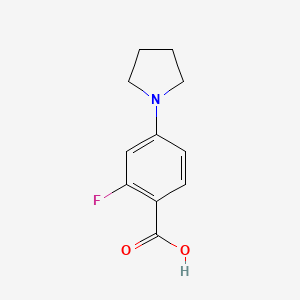

![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)

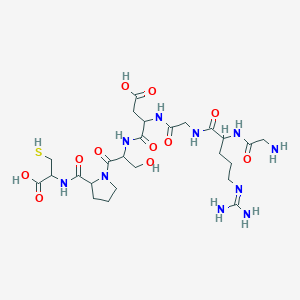


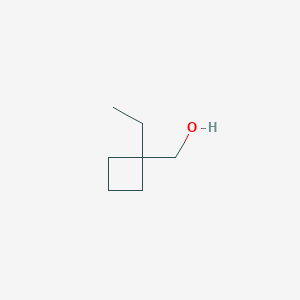
![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)
